Structural Differentiation from the Closest Characterized Analog: N-(4-Methoxyphenyl)quinoline-8-sulfonamide (QS-3g)
The closest structurally characterized analog in the primary literature is N-(4-methoxyphenyl)quinoline-8-sulfonamide (QS-3g, also identified as CHEMBL1343793). QS-3g has been shown to reduce the inflammatory response of fibroblast-like synoviocytes (FLS) by targeting receptor activity modifying protein 1 (RAMP1) in a rheumatoid arthritis model, with effects on IL-6 and IL-8 secretion [1]. Critically, QS-3g lacks the 2-oxopyrrolidin-1-yl substituent at the meta-position of the phenyl ring that defines the target compound. The introduction of the 2-oxopyrrolidin-1-yl group at the 3-position creates a tertiary amide moiety, which is expected to alter hydrogen-bonding capacity, rotational freedom around the N-aryl bond, and overall molecular topology compared to the simpler N-(4-methoxyphenyl) analog. No direct comparative biological data between these two compounds exist in the open literature.
| Evidence Dimension | Structural feature: 3-substituent on the central phenyl ring |
|---|---|
| Target Compound Data | 3-(2-oxopyrrolidin-1-yl) group present; p-OCH₃ retained; molecular weight 397.4 g/mol |
| Comparator Or Baseline | N-(4-methoxyphenyl)quinoline-8-sulfonamide (QS-3g): 3-H (unsubstituted); p-OCH₃; molecular weight 312.4 g/mol |
| Quantified Difference | Molecular weight increase of 85.0 g/mol; addition of a tertiary amide moiety with H-bond acceptor capacity; altered clogP and polar surface area |
| Conditions | Structural comparison based on chemical structure; QS-3g biological data from FLS inflammatory model |
Why This Matters
The presence of the 2-oxopyrrolidin-1-yl group at the meta-position introduces steric bulk and an additional hydrogen-bond acceptor that is absent in all well-characterized comparator compounds, meaning that procurement decisions cannot rely on SAR data from simpler N-aryl-quinoline-8-sulfonamide analogs.
- [1] N-(4-methoxyphenyl) quinoline-8-sulfonamide reduces the inflammatory response of fibroblast-like synoviocytes by targeting receptor (calcitonin) activity modifying protein 1 in rheumatoid arthritis. International Immunopharmacology. 2024. DOI: 10.1016/j.intimp.2024.113356. View Source
